
3-(4-Chlorobenzyl)-N-(2,5-dimethylphenyl)succinamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorobenzyl)-N-(2,5-dimethylphenyl)succinamic acid, also known as CB-DMB-Suc, is a chemical compound that belongs to the class of succinamic acid derivatives. It is a potent inhibitor of the proteasome, which is a complex cellular machinery responsible for the degradation of intracellular proteins. Proteasome inhibition has been shown to have therapeutic potential in various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.
科学的研究の応用
Chemical Synthesis and Characterizations
Conversion into Benzo[c]fluorenones Derivatives : Research has demonstrated the condensation of 4,4'-dichlorobenzophenone with diethyl succinate and dimethyl methylsuccinate leading to the conversion of 3-alkoxycarbonylbut-3-enoic acids into benzo[c]fluorenones, highlighting methods for synthesizing complex organic structures that could be related to the synthesis pathways of 3-(4-Chlorobenzyl)-N-(2,5-dimethylphenyl)succinamic acid (Gindy, Baghos, & Shaban, 1970).
Supramolecular Assemblies with Aza Donor Molecules : A study on the crystal engineering of supramolecular assemblies using 1,2,4,5-benzenetetracarboxylic acid provides insights into how such compounds could potentially form complex structures, relevant for materials science and molecular engineering (Arora & Pedireddi, 2003).
Generation and Reactions of Tetrasubstituted N-Lithiomethyl-succinimides : This research highlights the generation and reactions of tetrasubstituted succinimides, offering a glimpse into the chemical reactivity and potential applications of similar succinimide derivatives in synthesis and organic reactions (Schlecker & Seebach, 1977).
Complexes Derived from Copper(II)/Succinamic Acid Reactions : Investigation into copper(II) complexes with succinamic acid reveals the structural and spectroscopic characterizations of these complexes, shedding light on metal-organic frameworks and their potential in catalysis, sensing, or pharmaceutical applications (Lazarou et al., 2010).
特性
IUPAC Name |
3-[(4-chlorophenyl)methyl]-4-(2,5-dimethylanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c1-12-3-4-13(2)17(9-12)21-19(24)15(11-18(22)23)10-14-5-7-16(20)8-6-14/h3-9,15H,10-11H2,1-2H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQODLJFJVFFPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(CC2=CC=C(C=C2)Cl)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorobenzyl)-N-(2,5-dimethylphenyl)succinamic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


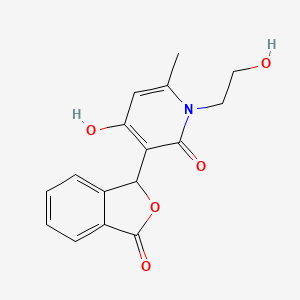
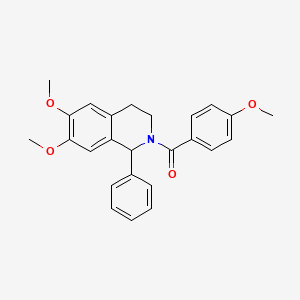
![4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B2742787.png)
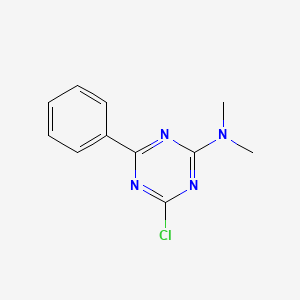
![(Z)-4-(tert-butyl)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2742791.png)

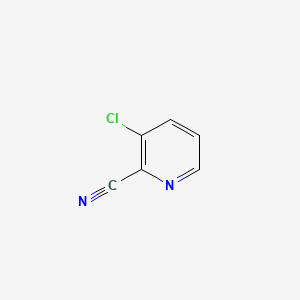
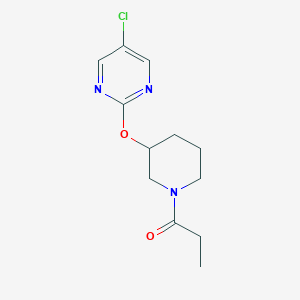
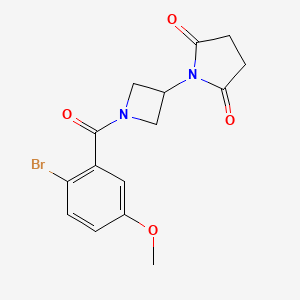
![4-ethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2742800.png)

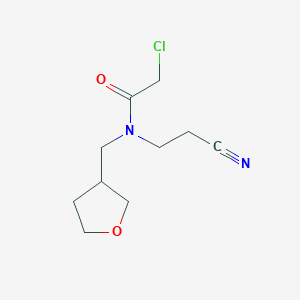
![Ethyl 3-iodo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B2742803.png)